9-beta-d-Arabinofuranosylguanine

Übersicht

Beschreibung

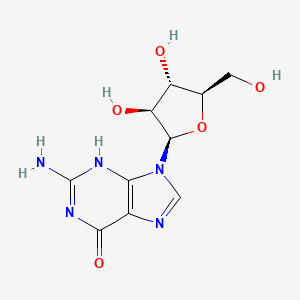

9-(β-D-Arabinofuranosyl)guanin, allgemein bekannt als AraG, ist ein Guanosin-Analogon, das bei der Behandlung von T-Zell-Lymphoblastenerkrankungen wirksam ist. Diese Verbindung ist ein Nukleosid-Analogon, d. h. sie ahmt die Struktur von natürlich vorkommenden Nukleosiden nach und stört so die Nukleinsäure-Synthese in Zellen. AraG ist besonders für seine selektive Toxizität gegenüber T-Lymphoblasten bekannt, was es zu einem wertvollen Mittel in medizinischen Behandlungen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AraG umfasst mehrere Schritte, beginnend mit dem entsprechenden Vorläufer eines Guanosin-Nukleosids. Eine gängige Methode beinhaltet die direkte Fluorierung von 2-N-Acetyl-6-O-(4-Nitrophenyl)ethyl)-9-(3’,5’-di-O-trityl-2’-O-trifyl-β-D-ribofuranosyl)guanin mit Kaliumfluorid und Kryptofix in Dimethylsulfoxid bei 85 °C für 45 Minuten

Industrielle Produktionsmethoden

Die industrielle Produktion von AraG beinhaltet typischerweise die großtechnische Synthese mit automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Elution und Trocknung von Fluorid, gefolgt von Fluorierungs- und Entschützungsschritten. Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig zur Reinigung des Endprodukts verwendet .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AraG involves multiple steps, starting from the appropriate precursor of a guanosine nucleoside. One common method includes the direct fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl)-9-(3’,5’-di-O-trityl-2’-O-trifyl-β-D-ribofuranosyl)guanine with potassium fluoride and kryptofix in dimethyl sulfoxide at 85°C for 45 minutes

Industrial Production Methods

Industrial production of AraG typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the elution and drying of fluoride, followed by fluorination and deprotection steps. High-performance liquid chromatography (HPLC) is often used for the purification of the final product .

Analyse Chemischer Reaktionen

Metabolic Activation to Cytotoxic Species

Ara-G undergoes intracellular phosphorylation to its active triphosphate form (ara-GTP), which incorporates into DNA and terminates chain elongation:

Phosphorylation Pathway:

-

First phosphorylation :

-

Subsequent phosphorylation :

-

ara-GMP → ara-GDP → ara-GTP via nucleoside diphosphate kinase.

-

Metabolite Distribution:

| Compartment | ara-GTP Concentration (μM) | Enzyme Dominance |

|---|---|---|

| Mitochondria | 450 ± 120 | DGUOK |

| Cytosol | 210 ± 75 | DCK |

Mitochondrial phosphorylation accounts for 70% of total ara-GTP in leukemic cells .

Enzymatic Resistance Mechanisms

Resistance to ara-G correlates with reduced phosphorylation capacity:

| Enzyme | Activity in Resistant Cells (%) | Substrate Preference | pH Dependency |

|---|---|---|---|

| DGUOK | <15 | ara-G > dGuo | Optimal at pH 8 |

| DCK | 40–60 | ara-G (high ) | pH 7–7.5 |

Cells with deficient DGUOK activity show 8-fold lower ara-GTP accumulation, rendering ara-G ineffective . DCK compensates only at ara-G concentrations >50 μM .

pH-Dependent Reactivity

Ara-G’s phosphorylation efficiency varies with pH:

| pH | DGUOK Activity (% of max) | DCK Activity (% of max) |

|---|---|---|

| 6.5 | 20 | 85 |

| 7.5 | 65 | 100 |

| 8.5 | 100 | 75 |

DGUOK dominates in alkaline environments (e.g., mitochondrial matrix), while DCK is more active at neutral pH .

Chemical Stability and Solubility

| Property | Value | Conditions |

|---|---|---|

| Melting point | 225°C | Lit. |

| Solubility in DMSO | >10 mg/mL | 25°C |

| λ<sub>max</sub> | 252 nm | UV-Vis (aqueous buffer) |

Ara-G remains stable in dry, sealed containers at 2–8°C but degrades rapidly in aqueous solutions above pH 8 .

Drug-Drug Interactions

Co-administration with nelarabine (prodrug of ara-G) alters pharmacokinetics:

| Parameter | Pediatric Patients | Adult Patients |

|---|---|---|

| ara-G | 2.1 h | 3.0 h |

| Clearance (L/h/kg) | 0.312 | 0.213 |

Pediatric patients exhibit faster ara-G clearance, necessitating dose adjustments .

Key Findings

Wissenschaftliche Forschungsanwendungen

9-beta-D-Arabinofuranosylguanine (araG) is a purine nucleoside analog with several research applications, particularly in the treatment of T-cell malignancies . It functions as an antineoplastic agent and a DNA synthesis inhibitor . Nelarabine, a pro-drug of araG, is used in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL) .

Scientific Research Applications

-

Treatment of T-Cell Malignancies :

- AraG has demonstrated effectiveness in purging malignant T cells from bone marrow in murine models of T-cell acute lymphoblastic leukemia (ALL) .

- Ex vivo treatment of bone marrow with araG in a murine model resulted in survival rates of >250 to >400 days in 75% of lethally irradiated mice transplanted with syngeneic bone marrow contaminated with 6C3HED tumor cells .

- AraG may be a viable option for T-cell depletion as a strategy to prevent graft-versus-host disease .

- AraG is selectively cytotoxic in T-lymphoblastic malignancies due to the intracellular accumulation of its 5'-triphosphate form (araGTP) . T-acute lymphocytic leukemia cells accumulate significantly higher median levels of araGTP compared to acute myelogenous leukemia or chronic lymphocytic leukemia cells .

-

Nelarabine as a Pro-Drug :

- Nelarabine (506U78) is a soluble pro-drug of araG . It has shown significant antitumor activity in relapsed or refractory T-ALL and T-LBL .

- In a study of 26 patients with T-cell acute lymphoblastic leukemia (T-ALL) and 13 with T-cell lymphoblastic lymphoma (T-LBL), nelarabine achieved a complete remission rate of 31% and an overall response rate of 41% .

- DNA Replication Inhibitor :

- Synthesis of AraG :

Due to the limited scope of the provided search results, comprehensive case studies are not available. However, the following points can be noted:

- Murine Model : In a murine model of T-cell ALL, araG effectively purged bone marrow of malignant T cells without irreversible toxicity to hematopoietic stem cells .

- Clinical Trial with Nelarabine : A clinical trial involving 26 adults with T-cell acute lymphoblastic leukemia (T-ALL) and 13 with T-cell lymphoblastic lymphoma (T-LBL) showed that nelarabine, a pro-drug of ara-G, had a complete remission rate of 31% (95% confidence interval [CI], 17%, 48%) and an overall response rate of 41% (95% CI, 26%, 58%) .

Wirkmechanismus

AraG exerts its effects by mimicking the structure of natural nucleosides, thereby interfering with nucleic acid synthesis in cells. The compound is selectively toxic to T-lymphoblasts due to its incorporation into DNA, leading to chain termination and apoptosis. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nelarabin: Ein Prodrug von AraG, das zur Behandlung von T-Zell-Lymphoblaszellenleukämie und -lymphom eingesetzt wird.

Fludarabin: Ein weiteres Nukleosid-Analogon mit ähnlichen Anwendungen in der Krebsbehandlung.

Cladribin: Wird zur Behandlung von Haarzellenleukämie und Multipler Sklerose eingesetzt.

Einzigartigkeit

AraG ist einzigartig aufgrund seiner selektiven Toxizität gegenüber T-Lymphoblasten, was es besonders effektiv bei der Behandlung von T-Zell-Lymphoblastenerkrankungen macht. Seine Fähigkeit, mit Fluor-18 radioaktiv markiert zu werden, ermöglicht auch die Verwendung in der PET-Bildgebung, wodurch es eine doppelte Rolle sowohl in der Behandlung als auch in der diagnostischen Anwendung spielt .

Biologische Aktivität

9-beta-D-Arabinofuranosylguanine (araG) is a nucleoside analogue that has garnered attention for its potential as an antineoplastic and antiviral agent. Its mechanism of action primarily involves the conversion to its active triphosphate form, araGTP, which interferes with DNA synthesis and cellular proliferation. This article explores the biological activity of araG, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Properties

Chemical Structure and Synthesis

AraG is synthesized from guanine and arabinose, resulting in a structure that allows it to mimic natural nucleosides. The compound has been shown to possess significant antitumor activity against various malignancies, particularly T-lymphoblastic leukemias.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₅ |

| Molecular Weight | 286.25 g/mol |

| Mechanism of Action | Inhibition of DNA synthesis via araGTP accumulation |

The efficacy of araG is attributed to its phosphorylation to araGTP within cells. This active form competes with dGTP for incorporation into DNA, leading to chain termination during DNA replication. The differential metabolism of araG in various cell types suggests selective cytotoxicity, particularly in T-cell malignancies.

Case Study: T-Cell Acute Lymphoblastic Leukemia (T-ALL)

In a study involving patients with T-ALL, araG was administered and resulted in significantly higher levels of intracellular araGTP in T-lymphoblastic leukemia cells compared to other leukemia types. Specifically, T-ALL cells accumulated 187 pmol of araGTP per 10^7 cells, indicating a preferential uptake and retention of the drug in this malignancy .

Clinical Applications

AraG has been evaluated in clinical settings primarily as a treatment for T-cell malignancies. Its pro-drug form, nelarabine (506U78), has been used in multi-institutional trials demonstrating notable efficacy.

Clinical Trial Outcomes

- Patient Demographics : The trial included 26 patients with T-ALL and 13 with T-cell lymphoblastic lymphoma (T-LBL).

- Response Rates : The overall response rate was 41%, with complete remission observed in 31% of cases.

- Toxicity Profile : The principal adverse effects included grade 3 or 4 neutropenia (37%) and thrombocytopenia (26%), indicating manageable toxicity .

Comparative Efficacy

A comparative analysis of araG against other nucleoside analogues reveals its unique profile:

| Nucleoside Analogue | Disease Target | Complete Remission Rate | Notable Toxicities |

|---|---|---|---|

| AraG | T-ALL | 31% | Neutropenia, Thrombocytopenia |

| Cytarabine | AML | 30% | Nausea, Vomiting |

| Fludarabine | CLL | 50% | Immunosuppression |

Research Findings

Recent studies have highlighted the potential of araG in combination therapies. For instance, combining araG with other chemotherapeutic agents has shown synergistic effects, enhancing overall efficacy while potentially reducing resistance mechanisms observed with monotherapy.

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019130 | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38819-10-2 | |

| Record name | 9-β-D-Arabinofuranosylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38819-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038819102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Arabinofuranosylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9 BETA ARABINOFURANOSYLGUANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARAGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z99WX0GPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.